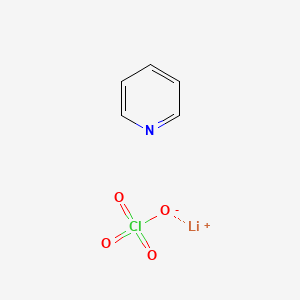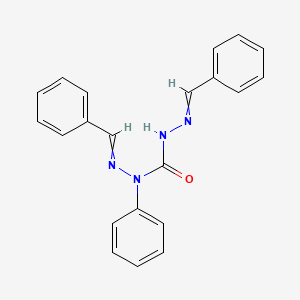
1,2-Didehydro-4,5,5a,6,7,8,8a,9,10,10a,10b,10c-dodecahydropyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Didehydro-4,5,5a,6,7,8,8a,9,10,10a,10b,10c-dodecahydropyrene is a complex organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its multiple fused rings and the presence of dehydrogenated sites, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Didehydro-4,5,5a,6,7,8,8a,9,10,10a,10b,10c-dodecahydropyrene typically involves multi-step organic reactions. One common method includes the cyclization of suitable precursors under controlled conditions. The reaction conditions often require the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as distillation or chromatography to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
1,2-Didehydro-4,5,5a,6,7,8,8a,9,10,10a,10b,10c-dodecahydropyrene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,2-Didehydro-4,5,5a,6,7,8,8a,9,10,10a,10b,10c-dodecahydropyrene has several applications in scientific research:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of dehydrogenation on chemical reactivity.
Biology: Researchers investigate its potential biological activity and interactions with biomolecules.
Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism by which 1,2-Didehydro-4,5,5a,6,7,8,8a,9,10,10a,10b,10c-dodecahydropyrene exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The pathways involved often depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,4,5,8-Dimethanonaphthalene: Another compound with multiple fused rings and dehydrogenated sites.
Morphinan derivatives: Compounds with similar structural features and chemical reactivity.
Uniqueness
1,2-Didehydro-4,5,5a,6,7,8,8a,9,10,10a,10b,10c-dodecahydropyrene is unique due to its specific arrangement of fused rings and dehydrogenated sites, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for studying complex organic reactions and developing new materials.
Properties
CAS No. |
165327-35-5 |
|---|---|
Molecular Formula |
C16H20 |
Molecular Weight |
212.33 g/mol |
IUPAC Name |
6,7-didehydro-1,2,3,3a,4,5,5a,9,10,10a,10b,10c-dodecahydropyrene |
InChI |
InChI=1S/C16H20/c1-3-11-7-9-13-5-2-6-14-10-8-12(4-1)15(11)16(13)14/h5,11-12,14-16H,1,3-4,7-10H2 |
InChI Key |
FJYVYVMXKZDXIY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC3C#CC=C4C3C2C(C1)CC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1H-Imidazole, 2-butyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-](/img/structure/B14279314.png)
![3-Methyl-1,4-diphenyl-1h-pyrazolo[3,4-b]quinoline](/img/structure/B14279326.png)
![4-{(E)-[3-Methyl-4-(pyrrolidin-1-yl)phenyl]diazenyl}morpholine](/img/structure/B14279330.png)



![2-{[(2-Chloro-1,3-thiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14279358.png)
![1,18-Diazoniatricyclo[30.3.1.114,18]-heptatriaconta-1(36),14,16,18(37),32,34-hexaene](/img/structure/B14279374.png)

![2-[Di(benzenesulfonyl)methyl]thiophene](/img/structure/B14279383.png)
